N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-26-17-10-8-16(9-11-17)23-13-12-21-19(20(23)25)27-14-18(24)22-15-6-4-3-5-7-15/h8-13,15H,2-7,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNJZHLMWPTPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Dihydropyrazinyl Moiety: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the dihydropyrazinyl ring.
Sulfanyl Bridge Formation: The dihydropyrazinyl compound is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl compound with cyclohexylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is not fully understood. its structure suggests that it could interact with various molecular targets, including enzymes and receptors. The sulfanyl group may facilitate binding to thiol-containing proteins, while the dihydropyrazinyl moiety could interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Core
The dihydropyrazine ring is a common scaffold in medicinal chemistry. Key analogs include:
- N-benzyl-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (G195-0139) : Substitutes the ethoxyphenyl group with a 4-methylphenyl group and replaces the cyclohexyl with a benzyl group. This compound (MW: 365.45, logP: 2.22) exhibits moderate lipophilicity, suggesting similar solubility limitations as the target compound .
- N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide: Features a 3,4-difluorophenyl group and a chloro-methoxyphenyl acetamide substituent.
- N-(4-sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Incorporates a fused benzothienopyrimidine system, increasing molecular complexity and rigidity. The ethoxyphenyl group is retained, but the scaffold differs significantly in ring saturation and heteroatom placement .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Estimated from substituent contributions.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns influence crystal packing and solubility:
- G195-0139 : The benzyl group and methylphenyl substituent likely reduce polar surface area (PSA: 48.11 Ų), limiting hydrogen bonding capacity compared to more polar analogs .
- Hexahydrobenzothieno analog: The fused ring system may promote intramolecular hydrogen bonds, enhancing stability but reducing aqueous solubility .
Crystallographic data for analogs (e.g., ) indicate that substituents like chloro or methoxy groups dictate packing via C–H···O/N interactions . The target compound’s ethoxy group may similarly influence crystal morphology.
Biological Activity
N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 469.6 g/mol
This compound features a complex structure that incorporates a pyrazinyl moiety, which is known for various biological activities including anticancer and anti-inflammatory effects.
Anticancer Properties
In vitro studies have demonstrated that N-cyclohexyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 0.24 µM to 1.40 µM against HepG2 cells, indicating strong anticancer potential .
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the anticancer activity of synthesized pyrazinyl compounds, revealing that certain derivatives selectively inhibited non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The most active derivative showed a log GI(50) of -6.01 against HOP-92 cells .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. N-cyclohexyl derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential in treating inflammatory diseases .
The mechanisms through which N-cyclohexyl-2-acetamide exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle.
- Interference with DNA Repair Mechanisms : Some pyrazole derivatives disrupt DNA repair processes in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival .
In Silico Studies
Computational studies utilizing molecular docking techniques have predicted that N-cyclohexyl derivatives can effectively bind to key enzymes involved in cancer progression and inflammation. These findings support the compound's potential therapeutic applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
